molecular formula C9H7N3 B1602944 1-Methyl-1H-indazole-6-carbonitrile CAS No. 267413-29-6

1-Methyl-1H-indazole-6-carbonitrile

Cat. No.: B1602944
CAS No.: 267413-29-6
M. Wt: 157.17 g/mol
InChI Key: WMKXQAVXMOAOAG-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs. The presence of a nitrile group at the 6-position and a methyl group at the 1-position of the indazole ring makes this compound particularly interesting for research and industrial applications.

Scientific Research Applications

1-Methyl-1H-indazole-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

1-Methyl-1H-indazole-6-carbonitrile is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Indazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that this compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by indazole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

One study has reported that an indazole derivative was able to inhibit cell growth, being very effective against certain cell lines . This suggests that this compound may also have potential antiproliferative effects.

Safety and Hazards

The safety information available indicates that 1-Methyl-1H-indazole-6-carbonitrile has a GHS07 pictogram and a signal word "Warning" .

Future Directions

Indazole-containing compounds, including 1-Methyl-1H-indazole-6-carbonitrile, have been the focus of much research due to their wide range of medicinal applications . Therefore, future directions may include further exploration of their potential uses in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-6-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzonitrile with methylhydrazine under reflux conditions can yield this compound. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated indazole derivatives, while reduction can produce primary amines.

Comparison with Similar Compounds

  • 1-Methyl-1H-indazole-4-carbonitrile
  • 1-Methyl-1H-indazole-5-carbonitrile
  • 1-Methyl-1H-indazole-7-carbonitrile

Comparison: While these compounds share the indazole core structure and a nitrile group, their biological activities and chemical properties can vary significantly based on the position of the nitrile group. 1-Methyl-1H-indazole-6-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

1-methylindazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKXQAVXMOAOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C#N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626947
Record name 1-Methyl-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267413-29-6
Record name 1-Methyl-1H-indazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267413-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indazole-6-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound was prepared according to the method described in Example 8, Step A, 4-cyano-2-fluorobenzaldehyde and methyl hydrazine as starting materials: 1H NMR (CDCl3) δ 8.07 (s, 1H), 7.83 (d, J=8.2 Hz, 1H), 7.79 (s, 1H), 7.37 (d, J=8.3 Hz, 1H), 4.14 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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